molecular formula C16H16O4 B049904 4-Benzyloxy-3-methoxyphenylacetic acid CAS No. 29973-91-9

4-Benzyloxy-3-methoxyphenylacetic acid

Cat. No.: B049904
CAS No.: 29973-91-9
M. Wt: 272.29 g/mol
InChI Key: AYCIHUSEBJLTBF-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenylacetic acid is an aromatic phenyl acetic acid with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenylacetic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-methoxyphenylacetic acid can be synthesized through the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . The reaction typically involves the use of benzyl chloride as the benzylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-methoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of benzyloxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-benzyloxy-3-methoxyphenylethanol.

    Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetic acid: This compound is structurally similar but lacks the benzyloxy group.

    4-Benzyloxyphenylacetic acid: Similar structure but without the methoxy group.

    3-Methoxyphenylacetic acid: Lacks both the benzyloxy and hydroxy groups.

Uniqueness

4-Benzyloxy-3-methoxyphenylacetic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and potentially useful in medicinal chemistry.

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCIHUSEBJLTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305165
Record name 4-Benzyloxy-3-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29973-91-9
Record name 29973-91-9
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Record name 4-Benzyloxy-3-methoxyphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-methoxyphenylacetic Acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-benzyloxy-3-methoxyphenylacetate (32 g, 110 mmol), from Step 1, in ethanol (200 mL) and THF (20 mL) was added 200 mL of a 1M aqueous lithium hydroxide solution. The resulting mixture was stirred at ambient temperature for 4 hours and then 1M aqueous hydrochloric acid solution was added to precipitate the product. The solid was filtered, washed with water, taken up in diethyl ether, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the title compound as a yellow solid. The solid was recrystallized from methylene chloride/petroleum ether (b.p. 30°-60° C.) to give 19 g (58% yield based on ethyl 4-hydroxy-3-methoxyphenylacetic acid) of the title compound as a white solid; 1H NMR (CDCl3) δ 3.57 (s, 2H), 3.88 (s, 3H), 5.14 (s, 2H), 6.74 (dd, 1H, J=8.0, 2.7 Hz), 6.82-6.85 (m, 2H), 7.28-7.45 (m, 5H).
Name
ethyl 4-benzyloxy-3-methoxyphenylacetate
Quantity
32 g
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Reaction Step One
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20 mL
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200 mL
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Yield
58%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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